2-甲基-6-(甲硫基)苯胺

描述

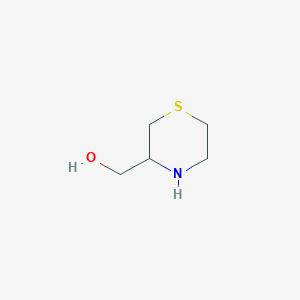

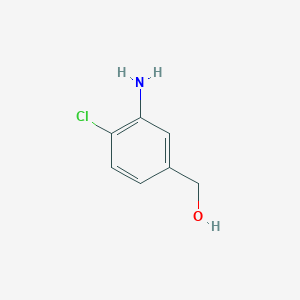

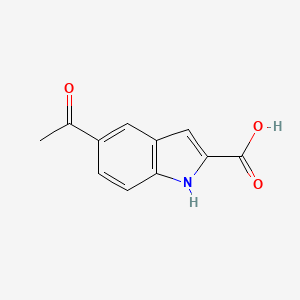

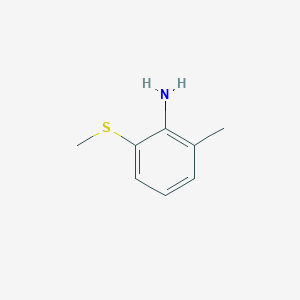

2-Methyl-6-(methylsulfanyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a methylsulfanyl group attached to the aniline ring. While the provided papers do not directly discuss 2-Methyl-6-(methylsulfanyl)aniline, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related sulfanyl aniline derivatives is described in the literature. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones involves the insertion of sulfur dioxide starting from anilines, which proceeds efficiently under mild conditions . Another synthesis method for 2,6-bis(arylsulfonyl)anilines involves nucleophilic aromatic substitution followed by hydrogenation and oxidation . These methods suggest that the synthesis of 2-Methyl-6-(methylsulfanyl)aniline could potentially involve similar steps, such as the use of sulfur dioxide or nucleophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of a Schiff base related to 2-Methyl-6-(methylsulfanyl)aniline was analyzed and found to exhibit distinct hydrogen bonds and weak supramolecular interactions in its crystal lattice . This implies that 2-Methyl-6-(methylsulfanyl)aniline could also exhibit interesting structural features, such as hydrogen bonding or specific crystal packing patterns.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl aniline derivatives can be complex. The paper on 2,6-bis(arylsulfonyl)anilines discusses their high fluorescence emissions and the ability of certain derivatives to act as turn-on fluorescence probes for selective detection of DNA . This suggests that 2-Methyl-6-(methylsulfanyl)aniline may also participate in chemical reactions that could be utilized in sensing applications or as part of fluorescent materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives are diverse. The spectroscopic investigation of a related pyrimidine compound provides insights into its vibrational properties, molecular geometry, and potential as a chemotherapeutic agent . Similarly, 2-Methyl-6-(methylsulfanyl)aniline may have unique vibrational properties and molecular interactions that could be explored for various applications, including pharmacological uses.

科学研究应用

化学中的多米诺反应

一项研究讨论了涉及与2-甲基-6-(甲硫基)苯胺在结构上相关的化合物的反应。这种反应导致取代的1-(嘧啶-4-基)吡唑和苯胺的形成,突显了该化合物在复杂化学反应中的实用性 (Erkin & Ramsh, 2014)。

光谱性质

另一项研究关注与2-甲基-6-(甲硫基)苯胺相关的席夫碱的光谱性质。该化合物展示了独特的氢键和弱超分子相互作用,这对于理解其光谱行为至关重要 (Richards et al., 2015)。

磺化氧吲哚的合成

一项关于合成3-((芳基磺酰基)甲基)吲哚-2-酮的研究显示了苯胺衍生物在促进涉及二氧化硫的反应中的重要性。这突显了该化合物在合成复杂有机结构中的作用 (Liu, Zheng, & Wu, 2017)。

苯并噻嗪衍生物的制备

2-甲基-6-(甲硫基)苯胺在高产率合成4H-1,4-苯并噻嗪-1,1-二氧化物衍生物中得到应用。这个过程包括多个步骤,包括保护、酰化和氧化,展示了该化合物在有机合成中的多功能性 (Montis et al., 2008)。

阴离子-π和孤对-π相互作用的生成

关于基于1,3,5-三嗪的配体的研究,包括2-甲基-6-(甲硫基)苯胺的衍生物,显示它们在配位化合物中生成阴离子-π和孤对-π相互作用的能力。这对于理解该化合物在超分子化学中的应用至关重要 (Costa et al., 2010)。

化学选择性反应

研究详细介绍了某些亲电试剂与胺的化学选择性反应,展示了类似2-甲基-6-(甲硫基)苯胺的化合物的选择性反应性。这表明了它在特定化学合成过程中的潜力 (Baiazitov et al., 2013)。

电致发光应用

另一项研究探讨了2-甲基-6-(甲硫基)苯胺衍生物在电致发光应用中的使用。该研究调查了这些化合物的发光性能,表明它们在电子和光子器件中的潜力 (Beppu et al., 2014)。

催化应用

一项关于2-(甲硫基)苯胺与钯(II)的配合物作为苏齐-宫浦C-C偶联反应中的催化剂的效率的研究表明其在水中促进环保化学过程中的作用 (Rao et al., 2014)。

安全和危害

The safety data for 2-Methyl-6-(methylsulfanyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required and to handle the compound in a well-ventilated area .

作用机制

Target of Action

2-Methyl-6-(methylsulfanyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 2-Methyl-6-(methylsulfanyl)aniline involves its interaction with the organoboron reagents in the SM coupling . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-6-(methylsulfanyl)aniline are primarily related to the SM coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the organoboron reagents, affecting the overall pathway of the SM coupling .

Result of Action

The result of the action of 2-Methyl-6-(methylsulfanyl)aniline is the formation of a new carbon–carbon bond in the SM coupling . This leads to the creation of a new compound, which is the primary goal of the SM coupling .

Action Environment

The action of 2-Methyl-6-(methylsulfanyl)aniline is influenced by various environmental factors. For instance, the SM coupling is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment can influence the efficacy and stability of 2-Methyl-6-(methylsulfanyl)aniline. Additionally, the compound is generally environmentally benign, making it suitable for use in various settings .

属性

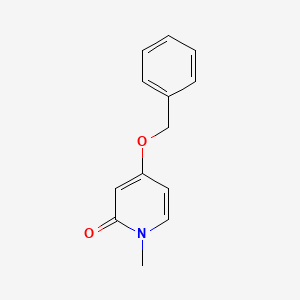

IUPAC Name |

2-methyl-6-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTJYVQYCJYACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549338 | |

| Record name | 2-Methyl-6-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(methylsulfanyl)aniline | |

CAS RN |

100305-95-1 | |

| Record name | 2-Methyl-6-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。